![molecular formula C27H30N2O6 B2880180 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-20-2](/img/structure/B2880180.png)

1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

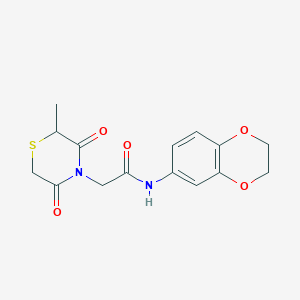

Molecular Structure Analysis

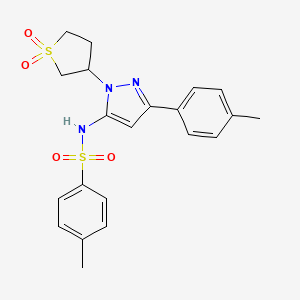

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It appears to contain a chromeno[2,3-c]pyrrole core, which is a bicyclic system with a pyrrole (5-membered ring containing one nitrogen atom) fused to a chromene (a 6-membered benzene ring fused to a 5-membered oxygen-containing ring). This core is substituted with various groups including a 4-ethoxy-3-methoxyphenyl group, a 7-methyl group, and a 2-morpholinoethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like ethoxy and methoxy) could make this compound relatively polar, affecting its solubility in different solvents. The compound’s melting point, boiling point, and other physical properties would also depend on its specific structure .Scientific Research Applications

Electron Transport Layer in Polymer Solar Cells

- A study by Hu et al. (2015) discusses a novel alcohol-soluble n-type conjugated polyelectrolyte, designed for use as an electron transport layer (ETL) in polymer solar cells. This material, based on the diketopyrrolopyrrole (DPP) backbone, shows high conductivity and electron mobility due to its electron-deficient nature and planar structure, which facilitates electron extraction and reduces exciton recombination, potentially applicable to compounds with similar structural features for improving solar cell efficiencies (Lin Hu et al., 2015).

Organic Synthesis and Heterocyclic Chemistry

- Kobayashi et al. (2001) describe an efficient method for constructing the 1H-naphtho[2,3-c]pyran-5,10-dione system, which involves reactions yielding good yields via tandem conjugate addition–cyclization sequences. This study highlights the versatility of reactions involving naphthoquinones and enamines, indicating potential methodologies for synthesizing complex molecules with similar heterocyclic structures (K. Kobayashi et al., 2001).

Photophysical Properties of Conjugated Systems

- Zhang et al. (2014) synthesized a series of symmetrically substituted diketopyrrolopyrrole derivatives, demonstrating their potential application in novel organic optoelectronic materials due to their photophysical properties. The study emphasizes the significance of structural modification on the optical properties of conjugated systems, which could be relevant for designing materials based on the queried compound for optoelectronic applications (Guan-qi Zhang et al., 2014).

properties

IUPAC Name |

1-(4-ethoxy-3-methoxyphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O6/c1-4-34-21-8-6-18(16-22(21)32-3)24-23-25(30)19-15-17(2)5-7-20(19)35-26(23)27(31)29(24)10-9-28-11-13-33-14-12-28/h5-8,15-16,24H,4,9-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFLCNCZJRFKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aR,7aS)-2-[(5-chloropyrazin-2-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2880101.png)

![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2880102.png)

![6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2880103.png)

![N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2880105.png)

![Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate](/img/structure/B2880108.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2880110.png)

![(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2880111.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2880118.png)

![2-Chloro-N-[(1-methoxycyclopentyl)methyl]-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetamide](/img/structure/B2880120.png)